molecular formula C14H16N2S B6646471 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine

Cat. No.: B6646471
M. Wt: 244.36 g/mol
InChI Key: XODABITUGVVVMA-UHFFFAOYSA-N
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Description

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a thiophene ring attached to the benzodiazepine core, which may influence its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine typically involves multiple steps, starting with the formation of the benzodiazepine core followed by the introduction of the thiophene moiety. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazepine core.

  • Thiophene Synthesis: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene-3-bromide and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This often requires the use of continuous flow reactors and advanced purification techniques like column chromatography or crystallization.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be employed to reduce nitro groups present in the benzodiazepine core.

  • Substitution Reactions: Various electrophilic and nucleophilic substitution reactions can be performed on the benzodiazepine core and thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents such as iron or tin chloride.

  • Substitution Reactions: Utilizing reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products Formed:

  • Oxidation Products: Thiophene sulfoxides and sulfones.

  • Reduction Products: Reduced nitro compounds.

  • Substitution Products: Various substituted benzodiazepines and thiophenes.

Scientific Research Applications

Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies. Biology: It serves as a tool compound in biological research to study the interaction of benzodiazepines with various biological targets. Medicine: Industry: Used in the synthesis of more complex pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine involves binding to GABA (gamma-aminobutyric acid) receptors in the central nervous system. This enhances the effect of GABA, leading to increased inhibitory neurotransmission, which results in its sedative and anxiolytic effects.

Molecular Targets and Pathways Involved:

  • GABA Receptors: The primary molecular target is the GABA-A receptor.

  • Pathways: Modulation of chloride ion channels and enhancement of GABAergic neurotransmission.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

  • Alprazolam: Another benzodiazepine used for anxiety disorders.

  • Clonazepam: Used primarily for seizure disorders.

Uniqueness: 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine is unique due to the presence of the thiophene ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to traditional benzodiazepines.

This compound represents a fascinating area of research with potential applications in various fields, from medicinal chemistry to industrial synthesis. Its unique structure and properties make it a valuable subject for further study and development.

Properties

IUPAC Name

5-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-5-14-13(4-1)15-7-3-8-16(14)10-12-6-9-17-11-12/h1-2,4-6,9,11,15H,3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODABITUGVVVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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